molecular formula C11H13N3O2 B15204410 tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15204410
M. Wt: 219.24 g/mol
InChI Key: KVNKBABMWPGBLQ-UHFFFAOYSA-N
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Description

tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the triazolopyridine family, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a tert-butyl ester group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2-chloropyridine-3-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in critical pathways. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the fused triazole-pyridine ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8-4-5-14-7-12-13-9(14)6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNKBABMWPGBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=NN=CN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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